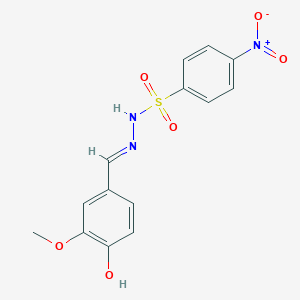![molecular formula C24H31N5O B6124318 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6124318.png)
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a tetrahydroindazole core linked to a pyrazole moiety through a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylhydrazine with a suitable ketone to form the tetrahydroindazole intermediate. This intermediate is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid or its derivatives under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques such as recrystallization and chromatography to isolate the desired product. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides
Reduction: Reduced amine or alcohol derivatives
Substitution: Functionalized aromatic derivatives
科学研究应用
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in antiproliferative or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific structural features, such as the combination of a tetrahydroindazole core with a pyrazole moiety and multiple methyl groups
属性
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c1-15-11-16(2)13-19(12-15)29-23-8-6-7-22(21(23)14-25-29)26-24(30)10-9-20-17(3)27-28(5)18(20)4/h11-14,22H,6-10H2,1-5H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGHRFBRLEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCC4=C(N(N=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B6124248.png)

![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6124278.png)
![2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenol](/img/structure/B6124285.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6124300.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
![2-BROMO-N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B6124312.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)
